molecular formula C9H12BrNO2S B1520936 tert-Butyl (5-bromothiophen-2-yl)carbamate CAS No. 943321-89-9

tert-Butyl (5-bromothiophen-2-yl)carbamate

Cat. No.: B1520936
CAS No.: 943321-89-9
M. Wt: 278.17 g/mol
InChI Key: SKPRAKMCHAPMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-bromothiophen-2-yl)carbamate ( 943321-89-9) is a high-purity brominated thiophene derivative supplied with a typical purity of ≥98% . This compound, with the molecular formula C9H12BrNO2S and a molecular weight of 278.17 g/mol, serves as a valuable synthetic building block and pharmaceutical intermediate . Its primary research application is in complex multi-step organic syntheses, particularly in the development of advanced materials. It has been demonstrated as a key precursor in the synthesis of organic ligands for highly stable, lead-free perovskite field-effect transistors, showcasing its utility in cutting-edge electronic materials research . The Boc (tert-butoxycarbonyl) protecting group enhances the molecule's handling characteristics and provides a versatile handle for further synthetic modifications. The bromine atom at the 5-position of the thiophene ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Stille couplings, enabling the construction of more complex π-conjugated molecular architectures . The compound has a predicted boiling point of 276.8±25.0 °C and a predicted density of 1.510±0.06 g/cm3 . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use. Hazard statements H302-H413 apply .

Properties

IUPAC Name

tert-butyl N-(5-bromothiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPRAKMCHAPMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662915
Record name tert-Butyl (5-bromothiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943321-89-9
Record name tert-Butyl (5-bromothiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 943321-89-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Boc Protection of 5-Bromothiophen-2-amine

Method Overview:
The most straightforward approach to synthesize tert-Butyl (5-bromothiophen-2-yl)carbamate involves the direct protection of the amino group of 5-bromothiophen-2-amine with di-tert-butyl dicarbonate (Boc2O). This reaction is typically carried out under mild basic conditions to neutralize the acid generated and promote carbamate formation.

Typical Procedure:

  • Dissolve 5-bromothiophen-2-amine in an organic solvent such as dichloromethane or tetrahydrofuran.
  • Add a base, commonly triethylamine or sodium bicarbonate, to the solution to scavenge the acid formed during the reaction.
  • Slowly add di-tert-butyl dicarbonate (Boc2O) at 0 °C to room temperature.
  • Stir the reaction mixture for several hours until completion.
  • Work up by aqueous extraction, drying, and purification (e.g., silica gel chromatography).

Reaction Scheme:
$$
\text{5-Bromothiophen-2-amine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{this compound}
$$

Yield and Purity:
Typical yields range from 70% to 90%, with high purity obtained after chromatographic purification.

Synthesis via Hydroxylamine Derivatives and Carbamate Formation

Method Overview:
An alternative, more elaborate method involves preparing tert-butyl carbamate derivatives of hydroxylamine intermediates, which can then be converted into the target compound via further functionalization.

Key Steps:

  • Preparation of tert-butyl hydroxylamine carbamate (BocNHOH) from hydroxylamine hydrochloride and Boc2O under biphasic conditions with potassium carbonate as base.
  • Subsequent reaction of BocNHOH with brominated thiophene derivatives under base-mediated conditions to form the carbamate.

Representative Procedure (Adapted from Intramolecular Decarboxylative Synthesis Studies):

  • Hydroxylamine hydrochloride (NH2OH·HCl) is suspended with K2CO3 in diethyl ether and water, stirred to evolve CO2.
  • Boc2O is added dropwise at 0 °C, stirring continued at room temperature for 12 h.
  • Organic phase is separated, concentrated, and the product purified by recrystallization (yield ~80%).
  • This Boc-protected hydroxylamine can then be used for further coupling with bromothiophenes.

Advantages:

  • Allows for more complex modifications and functional group tolerance.
  • Useful in multi-step syntheses where intermediate protection is required.

Research Findings and Notes on Preparation

  • The Boc protection strategy is widely favored due to its simplicity, mild conditions, and high selectivity for amines without affecting the bromothiophene ring.
  • The reaction conditions (temperature, solvent, base) are critical to avoid debromination or side reactions on the thiophene ring.
  • Purification is generally achieved by silica gel chromatography using hexane/ethyl acetate mixtures, with ratios adjusted to optimize separation.
  • Characterization data typically include ^1H NMR, ^13C NMR, and melting point determination, confirming the integrity of the carbamate and bromothiophene moieties.
  • Alternative synthetic routes involving silyl-protected intermediates and benzoyl derivatives have been reported but are more complex and less commonly used for this specific compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield Notes
Direct Boc protection of amine 5-bromothiophen-2-amine, Boc2O, base, DCM Simple, mild, high selectivity 70–90% Most common method; avoid harsh conditions
Hydroxylamine derivative route NH2OH·HCl, Boc2O, K2CO3, Et2O/H2O biphasic Allows complex modifications ~80% Multi-step; useful for advanced syntheses
Silyl-protected intermediates Boc-protected hydroxylamine, TBSCl, benzoyl chloride More complex, multi-step 80–90% Less common; used in specialized syntheses
Stock solution preparation DMSO, PEG300, Tween 80, corn oil Facilitates application N/A Important for formulation and handling

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (5-bromothiophen-2-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the bromine position, often using nucleophiles like sodium azide or potassium iodide.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: : Lithium aluminum hydride (LiAlH4)

  • Substitution: : Sodium azide (NaN3), potassium iodide (KI)

Major Products Formed

  • Oxidation: : Thiophene-2,5-dione

  • Reduction: : 5-Bromo-2-thiophenethanol

  • Substitution: : 5-Azido-2-thiophene or 5-Iodo-2-thiophene

Scientific Research Applications

Tert-Butyl (5-bromothiophen-2-yl)carbamate is used in various scientific research applications, including:

  • Chemistry: : As a building block in organic synthesis, particularly in the synthesis of more complex thiophene derivatives.

  • Biology: : In the study of biological systems, particularly in the development of new pharmaceuticals.

  • Medicine: : As a precursor in the synthesis of drugs that target specific biological pathways.

  • Industry: : In the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl (5-bromothiophen-2-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between tert-Butyl (5-bromothiophen-2-yl)carbamate and related compounds:

Compound Name CAS Number Molecular Formula Substituents Ring Type Key Features Applications
This compound 943321-89-9 C₉H₁₂BrNO₂S -Br at thiophene 5-position Thiophene Reactive bromine for cross-coupling Drug intermediates, material science
tert-Butyl (4-bromothiophen-2-yl)carbamate 868387-45-5 C₉H₁₂BrNO₂S -Br at thiophene 4-position Thiophene Bromine position affects reactivity Less common in coupling reactions due to steric hindrance
tert-Butyl (5-bromofuran-2-yl)carbamate 1239721-51-7 C₉H₁₂BrNO₃ -Br at furan 5-position Furan Oxygen atom increases electronegativity Limited use in metal-coupling (lower reactivity vs. thiophene)
tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate 215183-27-0 C₁₀H₁₄BrNO₂S -CH₂ linker between carbamate and thiophene Thiophene Increased steric bulk Modified solubility; niche applications in peptide mimetics
tert-Butyl (5-bromopentyl)carbamate 83948-54-3 C₁₀H₂₀BrNO₂ -Br on pentyl chain N/A Flexible alkyl chain Prodrug synthesis (amine protection)

Physicochemical Properties

  • Solubility : The target compound’s thiophene ring confers moderate lipophilicity (LogP ~2.5), whereas alkyl chain derivatives (e.g., tert-Butyl (5-bromopentyl)carbamate) are more lipophilic (LogP ~3.1), influencing their membrane permeability .
  • Stability: Tert-butyl carbamates are generally acid-labile, but electron-withdrawing bromine substituents slightly enhance hydrolytic stability compared to non-halogenated analogs .

Biological Activity

tert-Butyl (5-bromothiophen-2-yl)carbamate is an organic compound characterized by its unique structure, which includes a brominated thiophene moiety and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C₉H₁₂BrNO₂S
  • Molecular Weight : 278.17 g/mol
  • CAS Number : 943321-89-9

The presence of the bromine atom at the 5-position of the thiophene ring enhances its reactivity and biological activity, making it a compound of interest for various therapeutic applications .

Research indicates that compounds similar to this compound may interact with specific biological targets such as enzymes and receptors. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential. Techniques used to study these interactions include:

  • Molecular Docking : Predicts how the compound binds to target proteins.
  • Surface Plasmon Resonance : Measures binding affinities.
  • Enzyme Inhibition Assays : Assesses the compound's ability to inhibit enzyme activity.

Initial findings suggest that this compound could exhibit inhibitory effects on key proteins involved in disease pathways, although detailed studies are still needed.

Comparative Biological Activity

A comparative analysis of similar compounds reveals distinct biological profiles. Below is a table summarizing key features and potential activities:

Compound NameMolecular FormulaKey FeaturesPotential Biological Activity
This compoundC₉H₁₂BrNO₂SBrominated thiophene, carbamate groupAntimicrobial, enzyme inhibition
Tert-butyl N-(5-bromo-2-thienyl)methylcarbamateC₉H₁₂BrNO₂SSimilar structure, different substituentsAntiproliferative
Tert-butyl ((5-bromopyridin-2-yl)methyl)carbamateC₉H₁₂BrN₂O₂Contains a pyridine ringAnticancer properties
N-Boc-2-(5-bromo-2-thienyl)ethanamineC₉H₁₂BrN₂O₂Amine instead of carbamateNeuroprotective effects

This table highlights how structural variations can influence biological activity, suggesting that this compound may have unique therapeutic potentials.

Antimicrobial Activity

A study investigated the antimicrobial properties of several carbamate derivatives, including this compound. Results indicated significant antibacterial activity against Gram-positive bacteria, with potential applications in developing new antibiotics.

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound demonstrated moderate inhibition of acetylcholinesterase, suggesting possible applications in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the primary synthetic routes for tert-Butyl (5-bromothiophen-2-yl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling 5-bromothiophen-2-amine with di-tert-butyl dicarbonate (Boc₂O) in a two-phase solvent system (e.g., DCM/water) under basic conditions (e.g., NaHCO₃). Key parameters include:
  • Temperature : Reaction at 0–5°C minimizes side reactions like Boc-group hydrolysis .
  • Stoichiometry : A 1.1:1 molar ratio of Boc₂O to amine ensures efficient carbamate formation while avoiding excess reagent .
  • Workup : Acidic extraction (pH 5–6) removes unreacted amine, followed by neutralization to isolate the product .
    Yields typically range from 70–85%, with purity confirmed via TLC (Rf ~0.5 in hexane/EtOAc 3:1) .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl (5-bromothiophen-2-yl)carbamate?

  • Methodological Answer :
  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The thiophene ring protons resonate at 6.8–7.2 ppm, with deshielding due to the bromine substituent .
  • IR Spectroscopy : Key peaks include N-H stretch (~3350 cm⁻¹, carbamate) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 290 (C₉H₁₂BrNO₂S) with isotopic patterns confirming bromine .

Q. How can researchers optimize purification of tert-Butyl (5-bromothiophen-2-yl)carbamate from byproducts?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient of hexane/EtOAc (4:1 to 2:1). The product elutes after polar byproducts (e.g., unreacted amine) .
  • Recrystallization : Dissolve in hot ethanol (70°C) and cool to −20°C for 12 hours, achieving >95% purity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of tert-Butyl (5-bromothiophen-2-yl)carbamate in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying nucleophilic/electrophilic sites. The 5-bromo substituent on thiophene shows high electrophilicity (f⁻ ~0.15), favoring Suzuki-Miyaura coupling .
  • Molecular Docking : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity in aryl-aryl bond formation .

Q. What strategies resolve contradictions in NMR data during structural confirmation?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Perform at 25°C and −40°C to detect dynamic processes (e.g., rotameric equilibria) that broaden signals .
  • 2D Experiments : HSQC and HMBC correlate thiophene C-Br (δC ~115 ppm) with adjacent protons, confirming substitution patterns .
  • X-ray Crystallography : Use SHELXL for refinement. The thiophene ring’s dihedral angle with the carbamate group (~15°) affects reactivity .

Q. How can researchers design experiments to probe the stability of tert-Butyl (5-bromothiophen-2-yl)carbamate under acidic/basic conditions?

  • Methodological Answer :
  • Kinetic Studies : Monitor Boc deprotection via HPLC under varying pH (e.g., 1M HCl vs. 1M NaOH). Half-life (t₁/₂) in HCl is ~2 hours (25°C), while NaOH causes rapid degradation (t₁/₂ <10 min) .
  • Activation Energy : Calculate using Arrhenius plots from data at 25°C, 40°C, and 60°C. Eₐ for acidic hydrolysis is ~45 kJ/mol .

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives synthesized from this compound?

  • Methodological Answer :
  • Kinase Inhibition : Use fluorescence polarization assays (e.g., EGFR kinase) with ATP-competitive probes. IC₅₀ values correlate with electron-withdrawing effects of the bromothiophene moiety .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assay. Derivatives with appended triazole rings show IC₅₀ ~10 µM .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported melting points for tert-Butyl (5-bromothiophen-2-yl)carbamate?

  • Methodological Answer :
  • DSC Analysis : Perform differential scanning calorimetry at 5°C/min. Polymorphic forms (e.g., α- and β-crystalline phases) may explain variations (reported mp: 98–103°C) .
  • Purity Assessment : Compare HPLC area% (>99% purity samples melt sharply at 101°C ±1°C) .

Q. What statistical approaches validate reproducibility in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., solvent polarity, catalyst loading). A 2³ factorial model identifies DMF as critical for Suzuki coupling yields (p <0.05) .
  • Control Charts : Track intermediate purity across 10 batches; R-charts detect outliers (>2σ) in Boc-deprotection efficiency .

Safety & Handling

Q. Q. What PPE and engineering controls are essential for safe handling of tert-Butyl (5-bromothiophen-2-yl)carbamate?

  • Methodological Answer :
  • PPE : Nitrile gloves, chemical goggles, and lab coats. Use OV/AG/P99 respirators if airborne particulates are detected .
  • Ventilation : Maintain fume hood airflow ≥0.5 m/s during synthesis. Store in amber glass bottles under N₂ to prevent bromine liberation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (5-bromothiophen-2-yl)carbamate
Reactant of Route 2
tert-Butyl (5-bromothiophen-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.